N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O/c19-15-3-4-16(17(20)7-15)18(24)23-9-12-6-14(11-22-8-12)13-2-1-5-21-10-13/h1-8,10-11H,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJXURWMRKYRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide typically involves the coupling of 3,3’-bipyridine with 2,4-dichlorobenzoyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atoms in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-([3,3’-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. The compound’s ability to undergo substitution reactions also allows it to interact with biological macromolecules, potentially altering their function.
Comparison with Similar Compounds
Structural Analogues with Bipyridine Moieties
Compounds sharing the bipyridine core but differing in substituents or functional groups are highlighted below.
Key Observations :
Dichlorobenzamide Derivatives
Compounds sharing the dichlorobenzamide group but differing in the aromatic core:
Key Observations :
Halogenated Heterocycles with Varied Functional Groups
Key Observations :
- Halogen placement (e.g., chlorine at pyridine position 2 vs. benzamide position 4) impacts electronic density and intermolecular interactions.
- Functional groups (sulfonamide vs. benzamide) dictate target engagement; sulfonamides often exhibit higher acidity and hydrogen-bonding capacity .
Implications for Future Research
- Target Optimization : Modifying the bipyridine substitution pattern (e.g., 4'-bromo as in ) could enhance binding specificity.
- Biological Screening: The target compound should be tested against ALDH2 and CDKs to assess cross-reactivity or novel activity.
- Synthetic Feasibility : ’s high-yield purine-bipyridine syntheses (e.g., 17g: 82% yield) suggest scalable routes for analogous benzamide derivatives.
Q & A
Q. What are the key structural features of N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide, and how do they influence its reactivity?
The compound consists of a 3,3'-bipyridine moiety (two pyridine rings connected at the 3 and 3' positions) linked via a methylene group to a 2,4-dichlorobenzamide group. The bipyridine provides two nitrogen coordination sites for metal binding, while the electron-withdrawing chlorine atoms on the benzamide enhance electrophilic reactivity . This arrangement enables applications in coordination chemistry and catalysis.
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves coupling a bipyridine derivative (e.g., 5-aminomethyl-3,3'-bipyridine) with a 2,4-dichlorobenzoyl chloride precursor under Schotten-Baumann conditions. Amide bond formation is achieved via nucleophilic acyl substitution, often using a base like triethylamine to neutralize HCl byproducts. Reaction optimization focuses on solvent selection (e.g., THF or DCM) and temperature control (0–25°C) to maximize yield (>70%) and purity .
Q. How is the compound characterized post-synthesis?
Key techniques include:
Q. What are its primary applications in academic research?
The compound is studied as:
- A ligand for transition-metal complexes (e.g., Ru, Fe) in catalytic reactions (e.g., oxidation, C–H activation).
- A building block for coordination polymers with potential in gas storage or sensing.
- A scaffold for exploring structure-activity relationships in medicinal chemistry .
Advanced Research Questions
Q. How can researchers optimize metal-binding studies given the bipyridine moiety’s coordination flexibility?
Design experiments using UV-Vis titration or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) with metal ions (e.g., Cu²⁺, Ni²⁺). Pair with DFT calculations to predict preferred coordination modes (e.g., bidentate vs. monodentate). For example, bipyridine derivatives show stronger binding to Ru(III) compared to Fe(II) due to orbital compatibility .
Q. What strategies address contradictions in reported biological activity data?
Limited studies suggest potential medicinal properties, but results lack reproducibility. Approaches include:
- Comparative assays : Test against structurally similar analogs (e.g., 4,4'-bipyridine derivatives) to isolate pharmacophoric features.
- Targeted screening : Use kinase or GPCR panels to identify putative targets, leveraging its benzamide-pyridine hybrid structure .
Q. How do structural analogs differ in functionality?
| Compound | Structural Variation | Functional Impact |
|---|---|---|
| 2,2'-Bipyridine | Simpler backbone, fewer coordination sites | Lower metal-binding affinity |
| N-(Pyridinylmethyl)-benzamide | Single pyridine ring | Reduced π-π stacking in polymers |
| Quinoline-based analogs | Larger aromatic system | Enhanced luminescence in sensors |
Q. What safety protocols are recommended given toxicity data on related benzamides?
While direct toxicity data for this compound is scarce, structurally similar N-(4-bromophenyl)-2,4-dichlorobenzamide exhibits aquatic toxicity (LC50 < 1 mg/L). Recommendations:
Q. How can computational methods predict its reactivity in novel reactions?
Molecular docking (e.g., AutoDock Vina) models interactions with biological targets, while DFT (e.g., Gaussian) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the dichlorobenzamide’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic substitution at the 2-chloro position .
Q. What experimental designs validate its role in sensor development?
Immobilize the compound on electrodes functionalized with Au nanoparticles. Use cyclic voltammetry to detect redox changes upon analyte binding (e.g., heavy metals). Sensitivity can be enhanced by tuning the bipyridine-metal interface (e.g., Cu²⁺-modified sensors show picomolar detection limits for NO) .
Methodological Notes
- Contradiction Resolution : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding kinetics alongside cell viability tests).
- Synthesis Scale-Up : Replace THF with 2-MeTHF for greener chemistry; employ flow reactors to improve yield consistency.
- Data Gaps : Prioritize crystallographic studies to resolve metal-complex geometries and SAR libraries to expand bioactivity datasets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
